molecular formula C46H51FN5O8P B3347615 N-[1-[(2R,3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide CAS No. 1404463-12-2

N-[1-[(2R,3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

Cat. No.: B3347615
CAS No.: 1404463-12-2
M. Wt: 851.9 g/mol
InChI Key: CKKJPMGSTGVCJJ-OEJVQKCDSA-N
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Description

The compound N-[1-[(2R,3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide is a modified nucleoside analogue critical in therapeutic oligonucleotide synthesis. Its structure includes:

  • A benzamide moiety at the 4-position of a pyrimidin-2-one ring.
  • A 3'-fluoro substituent on the oxolane (tetrahydrofuran) ring, enhancing metabolic stability.
  • A 5'-O-bis(4-methoxyphenyl)phenylmethyl (DMT) protecting group for controlled synthesis.
  • A 2-cyanoethoxy-diisopropylamino phosphoramidite group at the 4'-position, enabling phosphodiester bond formation during oligonucleotide assembly .

This compound is designed for solid-phase oligonucleotide synthesis, with fluorine and phosphoramidite groups improving nuclease resistance and coupling efficiency, respectively.

Properties

IUPAC Name

N-[1-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H51FN5O8P/c1-31(2)52(32(3)4)61(58-29-13-27-48)60-42-39(59-44(41(42)47)51-28-26-40(50-45(51)54)49-43(53)33-14-9-7-10-15-33)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-26,28,31-32,39,41-42,44H,13,29-30H2,1-6H3,(H,49,50,53,54)/t39-,41+,42-,44-,61?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKJPMGSTGVCJJ-OEJVQKCDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@H]1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H51FN5O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

851.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[1-[(2R,3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide” typically involves multi-step organic synthesis. The process may include:

    Formation of the oxolane ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorine atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the benzamide group: This step may involve amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxolane ring or the benzamide moiety.

    Reduction: Reduction reactions can target the nitrile group or the pyrimidinone ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions will depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation of the oxolane ring may yield a lactone, while reduction of the nitrile group may produce an amine.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives: Researchers can use this compound as a starting material to synthesize new derivatives with potential biological activity.

    Study of reaction mechanisms: The compound’s complex structure makes it an excellent candidate for studying various organic reaction mechanisms.

Biology and Medicine

    Drug development: The compound’s unique structure may exhibit pharmacological properties, making it a potential candidate for drug development.

    Biochemical research: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Industry

    Material science: The compound’s functional groups may impart unique properties to materials, making it useful in the development of advanced materials.

    Catalysis: It may serve as a catalyst or catalyst precursor in various industrial processes.

Mechanism of Action

The mechanism of action of “N-[1-[(2R,3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

    DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Key Structural Variations and Functional Roles

The following table summarizes structural differences and their pharmacological/synthetic implications:

Compound Name / ID Key Structural Features Molecular Weight Functional Impact Source
Target Compound 3'-F, 4'-phosphoramidite, 5'-DMT ~850 g/mol* Enhanced metabolic stability (3'-F), efficient coupling (phosphoramidite), and hydroxyl protection (DMT) during synthesis.
Compound 38 () 4'-hydroxy, 5'-DMT-sulfanylmethyl, thiophosphate linkage 707.77 g/mol Thiophosphate improves nuclease resistance but may reduce coupling efficiency compared to phosphoramidite. Sulfur introduces chirality challenges.
Compound 15 () 4'-benzoylsulfanyl, 5'-DMT - Sulfur-based leaving group facilitates nucleophilic substitution but requires harsher reaction conditions.
Compound 3'-tert-butyl(dimethyl)silyl (TBS), 4'-phosphoramidite - TBS protects hydroxyl groups during synthesis but requires fluoride-based deprotection. Absence of fluorine reduces metabolic stability.
Compound 3'-(2-methoxyethoxy), 4'-hydroxy, 5'-DMT 707.77 g/mol Methoxyethoxy increases hydrophilicity, potentially improving solubility. Lack of phosphoramidite limits oligonucleotide chain elongation utility.
Compound 5-propynyl linker, 4'-phosphoramidite, 3'-modified pyridyl - Propynyl linker enables "click chemistry" for conjugation. Pyridyl group may enhance target binding but complicates synthesis.

*Estimated based on structural similarity to (C40H41N3O9, 707.77 g/mol) with additional phosphoramidite and fluorine.

Pharmacological and Biochemical Properties

  • Nuclease Resistance :
    The 3'-fluorine and phosphoramidite in the target compound confer higher resistance to enzymatic degradation compared to hydroxylated analogues () .
  • Cellular Uptake :
    Hydrophobic DMT and methoxy groups () may enhance membrane permeability, but the target’s fluorine balances hydrophobicity without excessive toxicity .
  • Oligonucleotide Compatibility : The phosphoramidite group ensures compatibility with standard oligonucleotide synthesis protocols, unlike sulfur-based () or propynyl-linked () variants, which require specialized handling .

Biological Activity

N-[1-[(2R,3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a unique structural arrangement that includes a benzamide moiety, a pyrimidinone ring, and a fluorinated oxolane ring. This combination of functional groups suggests various possible interactions with biological targets.

PropertyDetails
IUPAC Name This compound
Molecular Formula C34H37N3O8
Molecular Weight 615.67 g/mol
CAS Number 1404463-12-2

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can disrupt metabolic pathways.
  • Receptor Modulation : It may function as an agonist or antagonist at certain receptors, thereby influencing cellular signaling pathways that regulate various physiological processes.
  • DNA/RNA Interaction : The compound has the potential to interact with nucleic acids, which could affect gene expression and replication processes.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related benzamide derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines.

A notable study demonstrated that a structurally similar compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound's potential antimicrobial activity has also been explored. In vitro studies have shown that derivatives with similar functional groups possess antibacterial properties against Gram-positive and Gram-negative bacteria. For example, compounds featuring methoxyphenyl groups have demonstrated efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.16 to 0.63 mg/mL .

Unique Attributes

The unique combination of functional groups in this compound may confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness could lead to novel therapeutic applications in pharmacology and medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-[(2R,3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[1-[(2R,3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

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